Cas no 71406-81-0 (4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine)

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core with a chloro substituent at the 4-position and a dimethylamino group at the 2-position. Its partially saturated tetrahydropyridine ring enhances stability while maintaining reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group offers a versatile site for further functionalization, enabling diverse derivatization pathways. The dimethylamino moiety contributes to electron-donating properties, influencing the compound's reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions. This scaffold is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and structural rigidity. Suitable for controlled reactions under inert conditions.
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine structure
71406-81-0 structure
Product name:4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
CAS No:71406-81-0
MF:C10H14ClN3
MW:211.691260814667
MDL:MFCD08059995
CID:1086974
PubChem ID:329776558

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
    • 4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine(SALTDATA: FREE)
    • CHEMBRDG-BB 4015981
    • AG-G-79601
    • Ambcb4015981
    • CTK5D3966
    • MolPort-013-678-769
    • BS-38386
    • 71406-81-0
    • MFCD08059995
    • SCHEMBL11313821
    • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydro-2-quinazolinamine
    • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, AldrichCPR
    • AKOS010640694
    • DTXSID40604647
    • DB-212745
    • MDL: MFCD08059995
    • Inchi: InChI=1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3
    • InChI Key: GRJAHNHNEFHLDM-UHFFFAOYSA-N
    • SMILES: CN(C)C1=NC2=C(CCCC2)C(=N1)Cl

Computed Properties

  • Exact Mass: 211.08800
  • Monoisotopic Mass: 211.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 352.2±52.0 °C at 760 mmHg
  • Flash Point: 166.8±30.7 °C
  • Refractive Index: 1.592
  • PSA: 29.02000
  • LogP: 2.07480
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Security Information

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C377375-1g
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0
1g
$ 65.00 2022-04-01
TRC
C377375-500mg
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0
500mg
$ 50.00 2022-04-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CBR01398-1G
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0
1g
¥1393.87 2023-11-10
abcr
AB216931-10g
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydro-2-quinazolinamine, 95%; .
71406-81-0 95%
10g
€269.00 2025-02-27
abcr
AB216931-25g
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydro-2-quinazolinamine, 95%; .
71406-81-0 95%
25g
€465.60 2025-02-27
Ambeed
A417530-1g
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0 95+%
1g
$49.0 2024-04-17
1PlusChem
1P00FC95-1g
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0 95%
1g
$43.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784153-1g
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0 98%
1g
¥1170.00 2024-05-02
eNovation Chemicals LLC
Y1255613-1g
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0 95%
1g
$85 2024-06-06
eNovation Chemicals LLC
Y1255613-1g
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
71406-81-0 95%
1g
$85 2025-02-27

Additional information on 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Professional Introduction to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS No. 71406-81-0)

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and versatile pharmacological properties. This compound, identified by the CAS number 71406-81-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecule's unique quinazoline core, combined with its chloro and dimethyl substituents, makes it a promising candidate for further investigation in medicinal chemistry.

The chemical structure of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine consists of a fused heterocyclic system with nitrogen atoms at key positions. This arrangement contributes to its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. The presence of the chloro group at the 4-position enhances its reactivity, allowing for further functionalization and derivatization to tailor its pharmacological profile.

In recent years, there has been a growing interest in quinazoline derivatives due to their demonstrated efficacy in treating a range of diseases. Studies have shown that compounds with similar structures exhibit significant biological activity, particularly in the realms of anticancer and anti-inflammatory therapies. The< strong>4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine molecule is no exception and has been the subject of numerous research endeavors aimed at uncovering its full therapeutic potential.

One of the most compelling aspects of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is its potential as an intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow it to serve as a building block for creating novel molecules with enhanced pharmacokinetic properties. This flexibility is particularly valuable in drug development pipelines where optimizing bioavailability and target specificity are critical.

The latest research in this area has highlighted several key findings regarding the pharmacological properties of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in cancer cell proliferation. Additionally, preclinical trials have shown promising results in terms of its anti-inflammatory effects. These findings underscore the compound's significance as a lead molecule for further therapeutic development.

The synthesis of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the tetrahydroquinazoline core followed by functionalization at the 4-position with a chloro group. The dimethylation step further refines the molecule's structure, enhancing its biological activity. Advanced synthetic techniques and methodologies have been employed to optimize yield and purity.

In terms of applications, 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine holds promise not only in oncology but also in other therapeutic areas such as neurology and immunology. Its ability to modulate various biological pathways makes it a versatile compound that could be adapted for multiple disease indications. Ongoing studies are exploring its potential role in treating neurological disorders by targeting specific neurotransmitter systems.

The safety profile of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have indicated that the compound exhibits moderate toxicity at higher doses but remains relatively safe at lower concentrations relevant for therapeutic use. Further research is needed to fully understand its long-term effects and to establish appropriate dosing regimens.

The future direction of research on 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is likely to focus on improving its pharmacological properties through structural modifications. By fine-tuning its chemical structure, researchers aim to enhance its selectivity and reduce side effects while maintaining or increasing its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these developments.

In conclusion,4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin—2—amine (CAS No.71406—81—0)

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